molecular formula C21H16ClN3O6 B7750282 ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750282
M. Wt: 441.8 g/mol
InChI Key: IEQZPGPXMMJCFR-ZCXUNETKSA-N
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Description

Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a synthetic organic compound It is characterized by the presence of a nitrobenzoyl group, a chloro substituent, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl chloride derivative, followed by chlorination to introduce the chloro substituent.

    Coupling Reaction: The nitrobenzoyl chloride is then coupled with the isoindole core using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetoacetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, potassium tert-butoxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Amino derivative of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acid derivative

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may be employed as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitrobenzoyl group could play a crucial role in binding interactions, while the isoindole moiety might contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with other compounds having similar structural features:

    Ethyl (2Z)-2-[3-[(2-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Lacks the chloro substituent, which may affect its reactivity and binding properties.

    Ethyl (2Z)-2-[3-[(2-chloro-5-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Contains a methyl group instead of a nitro group, potentially altering its electronic properties and reactivity.

    Ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]pyrrol-1-ylidene]-3-oxobutanoate: Features a pyrrole ring instead of an isoindole ring, which may influence its stability and interaction with biological targets.

Properties

IUPAC Name

ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O6/c1-3-31-21(28)17(11(2)26)18-13-6-4-5-7-14(13)19(23-18)24-20(27)15-10-12(25(29)30)8-9-16(15)22/h4-10H,3H2,1-2H3,(H,23,24,27)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQZPGPXMMJCFR-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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